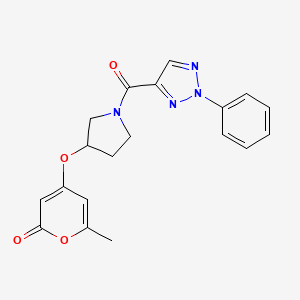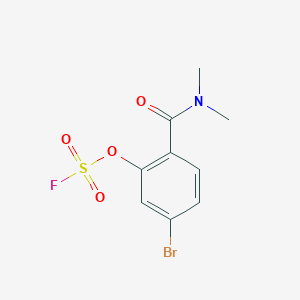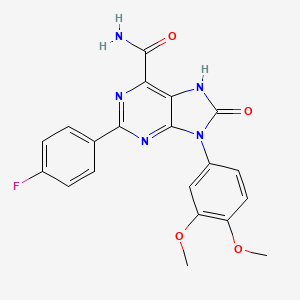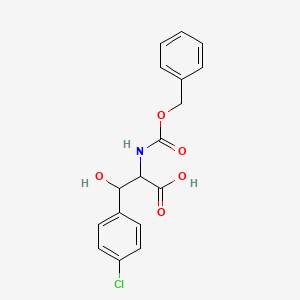
N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TP-10, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. TP-10 is a selective agonist of sigma-1 receptors, which are present in the central nervous system and have been implicated in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
The structure of benzamide derivatives, including those similar to N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide, has been a subject of extensive research due to their diverse chemical properties and potential applications. For example, the crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative reveal the orientation differences between the pyridine and benzene rings, which could influence the compound's intermolecular interactions and solubility properties (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis Techniques
The stereoselective synthesis of structurally similar compounds is crucial for developing pharmaceuticals and materials with specific desired activities. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in the preparation of antibiotics, showcases the importance of efficient and selective synthetic routes (Lall et al., 2012).
Biological Activity and Applications
The discovery and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlight the potential therapeutic applications of benzamide derivatives. MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, demonstrates selective inhibition of HDACs, which is pivotal in blocking cancer cell proliferation and inducing apoptosis, suggesting its promise as an anticancer drug (Zhou et al., 2008).
Material Science Applications
In material science, the structural features of benzamide derivatives enable their use in creating novel materials with unique properties. For example, pyridyl substituted benzamides have been studied for their aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential in sensor technology and optoelectronics (Srivastava et al., 2017).
Antiviral Research
The synthesis and evaluation of benzamide-based 5-aminopyrazoles and their derivatives for antiavian influenza virus activity exemplify the critical role of benzamide derivatives in antiviral research. This study underscores the significance of chemical synthesis in discovering new therapeutic agents against infectious diseases (Hebishy, Salama, & Elgemeie, 2020).
Eigenschaften
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)13-7-2-1-6-12(13)14(21)19-8-5-11-20-9-3-4-10-20/h1-4,6-7,9-10H,5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZXARLUSCBDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)

![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)


![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)




![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)